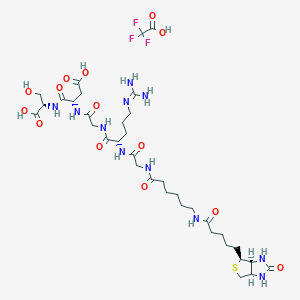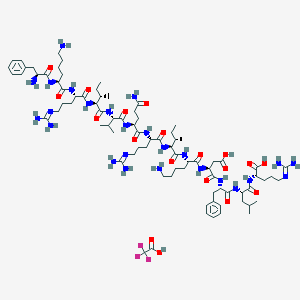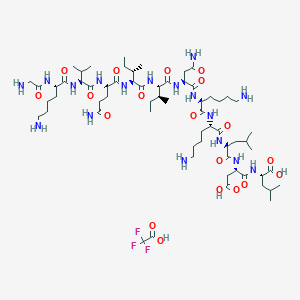
Ac-Tyr-Lys-NH2 Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-Tyr-Lys-NH2 Trifluoroacetate, also known as TFA-Tyr-Lys-NH2, is an organic compound composed of a trifluoroacetate group attached to the amino acid tyrosine, followed by the amino acid lysine and an amide group. It is a small molecule inhibitor of cellular processes, and has been used to study the structure and function of various proteins, as well as in biochemical research.
Wissenschaftliche Forschungsanwendungen
Ac-Tyr-Lys-NH2 TrifluoroacetateNH2 has been used in a wide variety of scientific research applications. It has been used to study the structure and function of various proteins, including the p53 tumor suppressor protein, the nuclear receptor PPARγ, and the enzyme caspase-3. In addition, it has been used to study the regulation of gene expression, and to study the role of protein-protein interactions in signal transduction. Furthermore, it has been used to study the biochemical and physiological effects of various drugs and compounds.
Wirkmechanismus
Target of Action
Ac-Tyr-Lys-NH2 Trifluoroacetate is a peptide compoundFor instance, α-Melanotropin (α-MSH), a peptide hormone isolated from the pituitary gland, has a similar structure . α-MSH is known to interact with melanocortin receptors, playing a principal role in pigmentation .
Mode of Action
Peptides like α-msh are known to interact with their targets (melanocortin receptors) to induce a variety of biological functions . These functions include regulation of the release of pituitary and peripheral hormones, sebotrophic effects, adrenal steroidogenesis, immune response, and cardiovascular and metabolic effects .
Biochemical Pathways
Peptides like α-msh are known to affect various biochemical pathways through their interaction with melanocortin receptors .
Result of Action
Peptides like α-msh are known to have various effects, including pigmentation, regulation of hormone release, and effects on the immune response and cardiovascular system .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ac-Tyr-Lys-NH2 TrifluoroacetateNH2 in lab experiments are that it is a small molecule inhibitor, which makes it easier to use than larger compounds, and it is relatively easy to synthesize. In addition, it has been used in a wide variety of scientific research applications. The limitations of using Ac-Tyr-Lys-NH2 TrifluoroacetateNH2 in lab experiments are that the mechanism of action is not fully understood, and it is not known if it has any long-term effects.
Zukünftige Richtungen
There are a number of potential future directions for research into Ac-Tyr-Lys-NH2 TrifluoroacetateNH2. These include further investigation into the mechanism of action of the compound, as well as further research into the biochemical and physiological effects of the compound. In addition, further research could be conducted into the potential therapeutic applications of the compound, such as its potential anti-inflammatory, anti-apoptotic, and anti-cancer effects. Furthermore, further research could be conducted into the potential protective effects of the compound against oxidative stress. Finally, further research could be conducted into the potential use of the compound as an inhibitor of various enzymes and transcription factors.
Synthesemethoden
The synthesis of Ac-Tyr-Lys-NH2 TrifluoroacetateNH2 is a multi-step process. First, the amino acid tyrosine is reacted with trifluoroacetic anhydride in anhydrous dimethylformamide (DMF) to form the trifluoroacetylated tyrosine. This reaction is carried out at a temperature of 0°C, and the reaction is complete after one hour. The trifluoroacetylated tyrosine is then reacted with lysine in anhydrous DMF. This reaction is also carried out at 0°C, and is complete after one hour. Finally, the trifluoroacetylated tyrosine-lysine is reacted with an amide-forming reagent, such as N-methylmorpholine, in anhydrous DMF. This reaction is carried out at a temperature of 0°C and is complete after one hour.
Biochemische Analyse
Cellular Effects
Ac-Tyr-Lys-NH2 Trifluoroacetate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4.C2HF3O2/c1-11(22)20-15(10-12-5-7-13(23)8-6-12)17(25)21-14(16(19)24)4-2-3-9-18;3-2(4,5)1(6)7/h5-8,14-15,23H,2-4,9-10,18H2,1H3,(H2,19,24)(H,20,22)(H,21,25);(H,6,7)/t14-,15-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNOKFZJOCVPGJ-YYLIZZNMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














